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molecular formula C8H9NO3 B8699763 Carbamic acid, hydroxyphenyl-, methyl ester CAS No. 28091-62-5

Carbamic acid, hydroxyphenyl-, methyl ester

Cat. No. B8699763
M. Wt: 167.16 g/mol
InChI Key: LATWSDIUBJMLJN-UHFFFAOYSA-N
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Patent
US04598156

Procedure details

A solution of 12.0 g of N-methoxycarbonyl-N-hydroxyaniline in 120 ml of vinyl acetate is stirred with 200 mg of Li2PdCl4 for 7 hours at 60° C.; it is then washed with brine, dried over magnesium sulfate and concentrated by evaporation. Chromatography through silica gel (toluene/ethyl acetate 4:1) yields 7.3 g of N-methoxycarbonylindole as colourless oil; IR spectrum (CHCl3): 1730 (CO): NMR spectrum (60 MHz, CDCl3): 1.47 (t, J=7, CH3); 4.47 (q, J=7, CH2); 6.53 (d, J=3.5, CH); 7.1-7.7 (m, 4H); 8.13 (m, 1H) ppm. 1.4 g of an O-acetylated educt in the form of yellow oil are obtained as a second fraction of chromatography.
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
Li2PdCl4
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([N:5](O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4].[C:13](OC=C)(=O)[CH3:14]>>[CH3:1][O:2][C:3]([N:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:14]=[CH:13]1)=[O:4]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
COC(=O)N(C1=CC=CC=C1)O
Name
Li2PdCl4
Quantity
200 mg
Type
reactant
Smiles
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)(=O)OC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
it is then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Name
Type
product
Smiles
COC(=O)N1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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